molecular formula C17H16I2O4 B12560033 Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate CAS No. 189156-57-8

Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate

Cat. No.: B12560033
CAS No.: 189156-57-8
M. Wt: 538.11 g/mol
InChI Key: ZUCJNBTWAUQDBD-UHFFFAOYSA-N
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Description

Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms and a propoxyphenoxy group attached to a benzoate core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate typically involves a multi-step process. One common method includes the iodination of a precursor compound, followed by esterification and etherification reactions. The reaction conditions often require the use of specific reagents such as iodine, methanol, and propyl bromide, along with catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove iodine atoms or modify the ester group.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) can be employed for halogen exchange.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate involves its interaction with cellular components. It is known to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . The compound targets microtubules, causing their disassembly and preventing proper cell division. This action is mediated through the inhibition of tubulin polymerization and activation of protein phosphatases .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-diiodo-4-(4-methoxyphenoxy)benzoate: A structurally similar compound with a methoxy group instead of a propoxy group.

    1-[3,5-diiodo-4-(4-methoxyphenoxy)-phenyl]-ethanone: Another analog with an ethanone group.

Uniqueness

Methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate is unique due to its specific propoxyphenoxy group, which may confer distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

189156-57-8

Molecular Formula

C17H16I2O4

Molecular Weight

538.11 g/mol

IUPAC Name

methyl 3,5-diiodo-4-(4-propoxyphenoxy)benzoate

InChI

InChI=1S/C17H16I2O4/c1-3-8-22-12-4-6-13(7-5-12)23-16-14(18)9-11(10-15(16)19)17(20)21-2/h4-7,9-10H,3,8H2,1-2H3

InChI Key

ZUCJNBTWAUQDBD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)OC2=C(C=C(C=C2I)C(=O)OC)I

Origin of Product

United States

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